trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one
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Overview
Description
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one: is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring fused with a thiophene ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene and sulfur-containing reagents to form the thiophene ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted thiophenes
Scientific Research Applications
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
- (3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Uniqueness
trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one is unique due to its fused cyclopentane-thiophene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10OS |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(3aR,6aR)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one |
InChI |
InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
WGUHSXWRJNEGPK-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H]2CSC[C@@H]2CC1=O |
Canonical SMILES |
C1C2CSCC2CC1=O |
Origin of Product |
United States |
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